Thalidomide-NH-PEG4-Ms
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-NH-PEG4-Ms is a conjugate compound that consists of a cereblon ligand based on Thalidomide and a linker molecule. This compound is specifically designed as a ligand-linker moiety for E3 ligase, and it is used in the synthesis of PROTAC BCL-XL degrader XZ739 . The compound has a molecular weight of 527.54 and a chemical formula of C22H29N3O10S .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-PEG4-Ms involves the conjugation of Thalidomide-based cereblon ligand with a polyethylene glycol (PEG) linker and a methanesulfonate (Ms) group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the following steps:
- Activation of the Thalidomide-based cereblon ligand.
- Coupling with the PEG linker.
- Introduction of the methanesulfonate group to form the final conjugate .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced in specialized chemical synthesis facilities under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions: Thalidomide-NH-PEG4-Ms undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the PEG linker.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives of this compound.
Hydrolysis: Products include Thalidomide-based cereblon ligand and PEG fragments.
科学的研究の応用
Thalidomide-NH-PEG4-Ms has a wide range of scientific research applications, including:
作用機序
Thalidomide-NH-PEG4-Ms exerts its effects by binding to cereblon (CRBN), a primary direct target of Thalidomide. CRBN is a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4CRBN). When this compound binds to CRBN, it facilitates the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. This mechanism is leveraged in the design of PROTACs to selectively degrade target proteins .
類似化合物との比較
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-cancer activity, used in the treatment of multiple myeloma.
Uniqueness of Thalidomide-NH-PEG4-Ms: this compound is unique due to its specific design as a ligand-linker conjugate for E3 ligase, making it a valuable tool in the development of PROTACs. Its ability to facilitate targeted protein degradation sets it apart from other Thalidomide derivatives .
特性
分子式 |
C22H29N3O10S |
---|---|
分子量 |
527.5 g/mol |
IUPAC名 |
2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C22H29N3O10S/c1-36(30,31)35-14-13-34-12-11-33-10-9-32-8-7-23-16-4-2-3-15-19(16)22(29)25(21(15)28)17-5-6-18(26)24-20(17)27/h2-4,17,23H,5-14H2,1H3,(H,24,26,27) |
InChIキー |
XWJKHOILPWWTDG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。